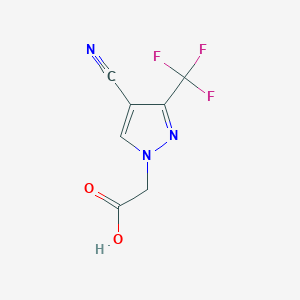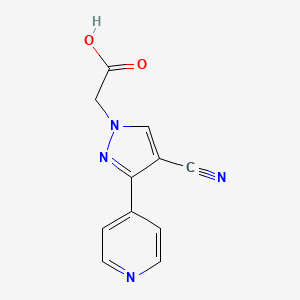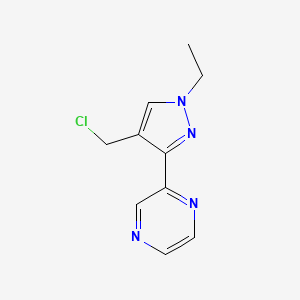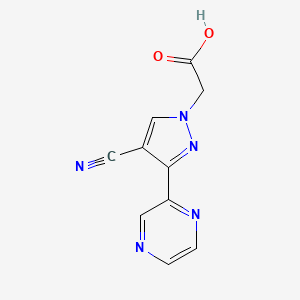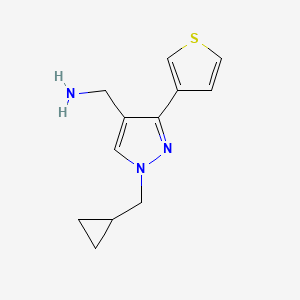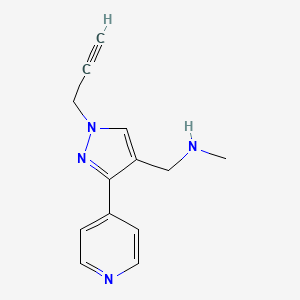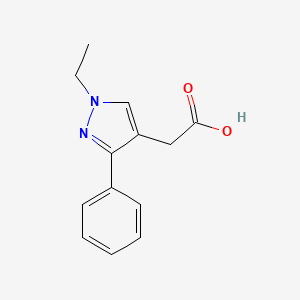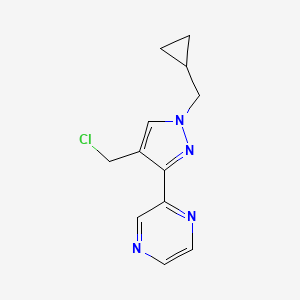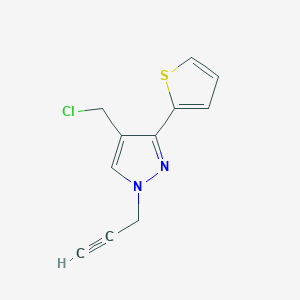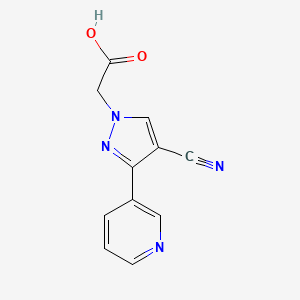
1-(2-azidoethyl)-4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Descripción general
Descripción
The compound “1-(2-azidoethyl)-4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The compound has an azidoethyl group (-CH2-CH2-N3), a bromo group (-Br), a methyl group (-CH3), and a trifluoromethyl group (-CF3) attached to the pyrazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyrazole derivative with an azidoethyl group, a bromo group, a methyl group, and a trifluoromethyl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring provides a planar, aromatic core, while the various substituents (azidoethyl, bromo, methyl, trifluoromethyl) add complexity to the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The azido group could participate in click reactions, the bromo group could undergo nucleophilic substitution reactions, and the trifluoromethyl group could take part in various organofluorine reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the polar azido and trifluoromethyl groups could enhance its solubility in polar solvents .Mecanismo De Acción
Target of Action
Azides and pyrazoles, which are part of this compound, are often used in medicinal chemistry due to their reactivity and ability to form covalent bonds with various biological targets .
Mode of Action
Without specific information, it’s hard to determine the exact mode of action. Azides can react with alkynes in the presence of a copper catalyst to form 1,2,3-triazoles, a reaction known as a "click reaction" . This reaction is often used in drug discovery to create diverse chemical structures .
Biochemical Pathways
Compounds containing azide groups have been used in various biochemical applications, including the study of different biological pathways .
Pharmacokinetics
The presence of the azide group, bromine, and trifluoromethyl group could potentially affect these properties, but without specific studies, it’s hard to predict the exact impact .
Result of Action
Azides and pyrazoles have been used in the development of various biologically active compounds, suggesting that this compound could have potential biological activity .
Action Environment
The stability and efficacy of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other chemicals. For example, azides are generally stable under normal conditions, but can react violently under certain conditions, such as when heated or in the presence of certain metals .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-azidoethyl)-4-bromo-5-methyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF3N5/c1-4-5(8)6(7(9,10)11)14-16(4)3-2-13-15-12/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRLVEZZSZUNME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCN=[N+]=[N-])C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



